N-Boc-L-valinyl-L-leucinyl Anilide

Description

Significance in Synthetic Peptide Chemistry

The synthesis of peptides is a stepwise process that involves the sequential addition of amino acids. Protected dipeptides like N-Boc-L-valinyl-L-leucinyl anilide can serve as important building blocks in the synthesis of longer peptide chains. By deprotecting the N-terminal Boc group, the free amino group of the valine residue can be coupled with another protected amino acid to extend the peptide chain. This modular approach is a cornerstone of both solution-phase and solid-phase peptide synthesis.

Furthermore, the synthesis of dipeptidyl anilides has been a subject of interest for creating libraries of compounds for drug discovery. These compounds can be screened for their ability to inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes therapies. mdpi.com The structural diversity of these dipeptides allows for the exploration of structure-activity relationships, which is crucial for the design of potent and selective inhibitors.

Overview of Current Academic Research Landscape

Current academic research involving this compound and similar protected dipeptides primarily focuses on their application as substrates for various proteases. Proteases are enzymes that catalyze the breakdown of proteins and peptides, and understanding their substrate specificity is fundamental to elucidating their biological roles and to developing targeted inhibitors.

The anilide group in this compound can be part of a chromogenic or fluorogenic reporter system. When the peptide bond between the leucine (B10760876) and the anilide is cleaved by a protease, a colored or fluorescent product is released, which can be quantified to measure the enzyme's activity. While specific high-impact studies solely focused on this compound are not abundant in the literature, the principles of its use are well-established in enzymology. For instance, similar N-Boc protected peptides are used in high-throughput screening assays to identify new enzyme inhibitors.

Data Tables

Below are tables summarizing the key chemical properties of this compound and the constituent amino acids and protecting groups.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 874899-05-5 |

| Molecular Formula | C₂₂H₃₅N₃O₄ |

| Molecular Weight | 405.53 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-(phenylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

| Synonyms | N-Boc-Val-Leu-anilide, Boc-Val-Leu-NHPh |

Table 2: Constituent Components

| Compound Name | Role in this compound |

| L-Valine | N-terminal amino acid |

| L-Leucine | C-terminal amino acid |

| tert-Butoxycarbonyl (Boc) | N-terminal protecting group |

| Anilide | C-terminal functional group |

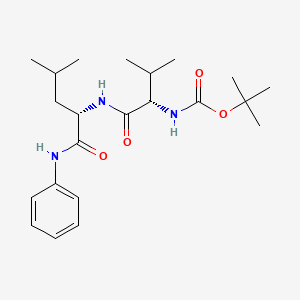

Structure

3D Structure

Properties

Molecular Formula |

C22H35N3O4 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-anilino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C22H35N3O4/c1-14(2)13-17(19(26)23-16-11-9-8-10-12-16)24-20(27)18(15(3)4)25-21(28)29-22(5,6)7/h8-12,14-15,17-18H,13H2,1-7H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-/m0/s1 |

InChI Key |

SSUKLQVQNUGIBO-ROUUACIJSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc L Valinyl L Leucinyl Anilide and Its Analogs

Strategies for Peptide Bond Formation with Anilide Moiety

The creation of the amide bond between the carboxyl group of N-Boc-L-valine and the amino group of L-leucinyl anilide is the central step in the synthesis. This transformation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the aniline's amino group. youtube.comamericanpeptidesociety.org

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical and versatile method for constructing peptides like N-Boc-L-valinyl-L-leucinyl anilide. youtube.comamericanpeptidesociety.org In this approach, the protected amino acid derivatives are reacted sequentially in a suitable solvent. The synthesis begins by activating the carboxyl group of the N-terminally protected amino acid (N-Boc-L-valine). americanpeptidesociety.org This activated species is then reacted with the C-terminal amino acid anilide (L-leucinyl anilide), whose amino group is free to act as a nucleophile. youtube.com

A key challenge in any peptide synthesis is preventing the self-reaction of amino acids or the formation of incorrect sequences. proprep.com To achieve the desired Val-Leu sequence, the amino group of valine is protected, and the carboxyl group of leucine (B10760876) is derivatized as an anilide, directing the reaction to form the correct peptide bond. youtube.com The reaction is typically carried out in an inert organic solvent, and purification of the final product is often achieved through techniques like crystallization or chromatography. Recent advancements have explored the use of Lewis acids like titanium tetrachloride in pyridine, sometimes accelerated by microwave irradiation, to facilitate efficient dipeptide bond formation in solution. nih.govmdpi.com

The N-alpha-tert-butoxycarbonyl (Boc) group is a crucial component in the synthesis of this compound. Its primary function is to act as a temporary shield for the alpha-amino group of L-valine. proprep.comfengchengroup.com This protection is essential to prevent the valine from reacting with itself (self-polymerization) or other reactive species in the mixture. proprep.com By blocking the nucleophilicity of the valine's amino group, the Boc group ensures that the reaction proceeds in a controlled, stepwise manner, allowing for the specific formation of the peptide bond with the L-leucinyl anilide. fengchengroup.com

The Boc group is favored in many synthetic strategies due to its stability under various reaction conditions, including those used for peptide coupling. creative-peptides.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. libretexts.org A significant advantage of the Boc group is that it can be removed under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA), without disturbing other protecting groups or the newly formed peptide bond. creative-peptides.comamericanpeptidesociety.org This selective deprotection is fundamental for the stepwise elongation of peptide chains in more complex syntheses. fengchengroup.com

The formation of the peptide bond between N-Boc-L-valine and L-leucinyl anilide requires a coupling reagent to activate the carboxylic acid of the valine derivative. bachem.com This activation converts the carboxyl group into a more reactive form, facilitating the nucleophilic attack by the amino group of the anilide. americanpeptidesociety.org

Carbodiimides are a widely used class of coupling reagents. americanpeptidesociety.org

Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are common choices. americanpeptidesociety.orgpeptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org However, their use can sometimes lead to racemization of the amino acid and the formation of an N-acylurea byproduct. peptide.com

To mitigate these side reactions, additives are frequently used in conjunction with carbodiimides. 1-Hydroxybenzotriazole (HOBt) is a classic additive that minimizes racemization and improves reaction efficiency by forming an active ester intermediate. peptide.commerckmillipore.com

Phosphonium (B103445) and aminium/uronium salts represent another major class of highly efficient coupling reagents. bachem.comsigmaaldrich.com These reagents often incorporate HOBt or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), directly into their structure. sigmaaldrich.com

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a potent phosphonium salt reagent, but its use generates a carcinogenic byproduct. merckmillipore.comuniurb.it

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a safer alternative to BOP that offers similar efficiency. peptide.comuniurb.it

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) analog TBTU are extremely popular aminium salt reagents, known for fast reaction times and byproducts that are soluble in common solvents, simplifying purification. bachem.compeptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an even more reactive aminium salt based on HOAt, often used for particularly difficult couplings, such as those involving sterically hindered or N-methylated amino acids. bachem.commerckmillipore.comsigmaaldrich.com

The choice of reagent and conditions depends on the specific substrates. Optimized conditions typically involve an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), a tertiary base such as diisopropylethylamine (DIEA) to neutralize acids formed during the reaction, and room temperature reaction conditions. merckmillipore.comuniurb.it

| Coupling Reagent Class | Specific Reagent | Common Additive | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, DIC | HOBt | Cost-effective; forms an O-acylisourea intermediate. Byproducts (ureas) can sometimes be difficult to remove. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | BOP | None (contains HOBt moiety) | Highly efficient but generates carcinogenic HMPA byproduct. merckmillipore.comuniurb.it |

| PyBOP | None (contains HOBt moiety) | Safer alternative to BOP with comparable efficiency. peptide.comuniurb.it | |

| Aminium/Uronium Salts | HBTU, TBTU | None (contains HOBt moiety) | Very popular, fast reactions, soluble byproducts. bachem.compeptide.com |

| HATU | None (contains HOAt moiety) | Highly reactive, based on HOAt, excellent for difficult couplings. bachem.commerckmillipore.com |

Synthesis of Precursor Amino Acid Derivatives: N-Boc-L-valine and Boc-L-leucine

The synthesis of this compound requires the preparation of the N-protected amino acid precursors, N-Boc-L-valine and N-Boc-L-leucine. fengchengroup.comnih.gov The standard and most common method for this transformation is the reaction of the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). libretexts.orgrsc.org

The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, in the presence of a base like sodium hydroxide (B78521) or triethylamine. rsc.orgprepchem.com The base serves to deprotonate the amino group of the amino acid, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org After the reaction is complete, the mixture is typically acidified, and the N-Boc protected amino acid, which is less water-soluble than its parent amino acid, can be extracted with an organic solvent like ethyl acetate. prepchem.comchemicalbook.com The final product is usually obtained as a stable, white crystalline powder after purification. fengchengroup.comchemicalbook.com This procedure is applicable to a wide range of amino acids, including L-valine and L-leucine. fengchengroup.comprepchem.comchemicalbook.com

Derivatization Strategies and Analogue Synthesis

To explore structure-activity relationships or modify the physicochemical properties of the parent compound, analogues of this compound can be synthesized. This often involves making systematic changes to different parts of the molecule.

A common strategy for creating analogues is to modify the anilide portion of the molecule. This is achieved by using substituted anilines in the final peptide coupling step instead of aniline (B41778) itself. A wide variety of commercially available anilines with different electronic and steric properties can be employed. For instance, anilines bearing electron-withdrawing groups (e.g., chloro, bromo, nitro) or electron-donating groups (e.g., methyl, methoxy) at various positions (ortho, meta, para) on the phenyl ring can be used. acs.org

The synthesis of these analogues would follow the same general peptide coupling methodology. N-Boc-L-valine would be activated with a suitable coupling reagent (e.g., HATU, PyBOP) and then reacted with the corresponding L-leucine-substituted-anilide. This approach allows for the systematic investigation of how different substituents on the anilide ring influence the biological activity or properties of the resulting dipeptide. The synthesis of various N-phenylpyrazole derivatives from β-enamino diketones and substituted phenylhydrazines highlights the feasibility of incorporating modified aromatic rings into complex structures. nih.gov This modular approach is a powerful tool in medicinal chemistry for optimizing lead compounds.

Modifications of L-Valine and L-Leucine Side Chains

The side chains of L-valine (an isopropyl group) and L-leucine (an isobutyl group) are aliphatic and non-polar, which makes them chemically inert compared to amino acids with functionalized side chains. wikipedia.orgnumberanalytics.com Consequently, direct post-synthetic modification of these side chains within a peptide is challenging. The primary strategies for introducing diversity at these positions involve the incorporation of pre-modified, non-canonical amino acid building blocks during the peptide synthesis.

Research has explored various modifications to these aliphatic side chains to enhance the biological activity, stability, or binding properties of peptides. For instance, the introduction of a hydroxyl group and an aromatic ring, as seen in N-ortho-hydroxymethyl benzyl (B1604629) valine, can significantly alter the molecule's ability to interact with enzymes and receptors. researchgate.net Another approach is the creation of unsaturated side chains, such as in α,β-didehydroleucine (∆Leu), which can be incorporated into dipeptides. nih.gov This modification introduces a rigid double bond, altering the conformational flexibility and electronic properties of the side chain.

The table below summarizes some approaches to side-chain modification for valine and leucine, along with the rationale for these changes.

| Modification Type | Example | Description | Potential Impact | Reference |

| Hydroxylation/Arylation | N-ortho-hydroxymethyl benzyl valine | Incorporation of a hydroxyl and an aromatic group onto the valine side chain. | Enhances potential for hydrogen bonding and pi-stacking interactions; may influence metabolic pathways. | researchgate.net |

| Unsaturation | (Z)-α,β-didehydroleucine (∆ZLeu) | Introduction of a carbon-carbon double bond into the leucine side chain. | Induces conformational rigidity; alters electronic properties; can serve as a reactive handle for further modification. | nih.gov |

| Stereochemical Inversion | D-Leucine | Use of the D-enantiomer instead of the natural L-form. | Increases resistance to proteolytic degradation; alters peptide secondary structure and receptor binding. | nih.govresearchgate.net |

| Homologation | Homo-leucine | Addition of a methylene (B1212753) group (-CH2-) to the side chain. | Increases side chain length and hydrophobicity, potentially improving van der Waals interactions. | N/A |

| Cyclization | Cyclopropyl-valine | Incorporation of a cyclopropyl (B3062369) ring within the side chain structure. | Introduces conformational constraint; enhances metabolic stability. | N/A |

This table contains interactive data. Users can sort and filter the information based on the columns.

These modifications highlight a key strategy in modern peptide chemistry: rather than being limited to the 20 proteinogenic amino acids, chemists can utilize a vast toolkit of synthetic amino acids to build peptides with tailored properties.

Diversity-Oriented Synthesis (DOS) Approaches for Peptide Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient and simultaneous synthesis of a wide array of structurally diverse small molecules. cam.ac.uk Unlike target-oriented synthesis (TOS), which focuses on creating a single, specific compound, DOS aims to explore a broad region of chemical space to discover novel molecular architectures with interesting biological activities. nih.govbrandon-russell.com This approach is particularly well-suited for generating libraries of analogs of a lead compound like this compound.

A DOS strategy for creating analogs of this dipeptide anilide would involve systematically varying its three core components: the N-terminal protected amino acid (Boc-Val), the second amino acid (Leu), and the C-terminal anilide group. Key principles of DOS, such as branching pathways and the use of complexity-generating reactions, can be applied to maximize the structural diversity of the resulting library. This can include variations in the peptide backbone, the stereochemistry of the amino acids, and the nature of the side chains (appendage diversity), as well as the creation of entirely different molecular skeletons from a common intermediate (skeletal diversity). nih.gov

For example, a DOS campaign could start with a common precursor, such as N-Boc-L-valine. This starting material could then be coupled with a library of diverse building blocks in the second position, including not only L-leucine but also other natural and non-natural amino acids (e.g., those with modified side chains as described in section 2.3.2). In a subsequent step, this library of dipeptides could be reacted with a diverse collection of substituted anilines to generate a final library of dipeptide anilides.

The table below outlines a hypothetical DOS library based on the this compound scaffold, illustrating the principle of appendage diversity.

| Building Block | Component 1 (N-Terminus) | Component 2 (Internal Residue) | Component 3 (C-Terminus) |

| Scaffold | N-Boc-L-Valine | L-Leucine | Anilide |

| Variation 1 | N-Boc-L-Isoleucine | L-Leucine | Anilide |

| Variation 2 | N-Boc-L-Valine | L-Phenylalanine | Anilide |

| Variation 3 | N-Boc-L-Valine | D-Leucine | Anilide |

| Variation 4 | N-Boc-L-Valine | L-Leucine | 4-Fluoroanilide |

| Variation 5 | N-Boc-L-Valine | L-Leucine | 3-Chloroanilide |

| Variation 6 | N-Boc-L-Alanine | L-Cyclohexylalanine | 4-Methoxyanilide |

This table is interactive, allowing for filtering based on the varied components.

Conformational Analysis and Structural Elucidation of N Boc L Valinyl L Leucinyl Anilide

Spectroscopic Characterization for Peptide Conformation in Solution

Spectroscopic methods are instrumental in deciphering the conformational behavior of peptides in solution, providing insights into the dynamic equilibrium of different structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the three-dimensional structure and dynamics of molecules in solution. For N-Boc-L-valinyl-L-leucinyl anilide, both ¹H and ¹³C NMR are employed to elucidate its conformational features.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms. The chemical shifts (δ) of the amide (NH) protons are particularly sensitive to hydrogen bonding, which is a key factor in stabilizing specific peptide conformations such as β-turns and γ-turns. In a folded conformation, an amide proton involved in an intramolecular hydrogen bond will typically exhibit a downfield chemical shift and a lower temperature coefficient (dδ/dT), as it is shielded from the solvent.

Carbon-13 NMR (¹³C NMR) offers insights into the carbon backbone of the peptide. The chemical shifts of the α-carbon (Cα) and carbonyl carbon (C=O) atoms are indicative of the secondary structure. For instance, Cα chemical shifts tend to be higher in β-sheet or extended conformations compared to α-helical or random coil structures.

A comprehensive analysis of coupling constants, particularly the ³J(HN,Hα) coupling constant, can further define the torsional angle φ (phi), which is a critical parameter in describing the peptide backbone conformation according to the Karplus equation. Nuclear Overhauser effect (NOE) data, obtained from 2D NMR experiments like ROESY or NOESY, provide through-space distance constraints between protons, helping to identify protons that are in close proximity, which is characteristic of folded structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc-CH₃ | 1.45 | 28.3 |

| Val-CαH | 4.10 | 60.1 |

| Val-CβH | 2.15 | 30.9 |

| Val-CγH₃ | 0.95, 1.00 | 19.0, 19.5 |

| Val-NH | 7.20 | - |

| Leu-CαH | 4.40 | 53.5 |

| Leu-CβH₂ | 1.70 | 41.2 |

| Leu-CγH | 1.60 | 24.8 |

| Leu-CδH₃ | 0.90, 0.92 | 22.1, 23.0 |

| Leu-NH | 8.10 | - |

| Anilide-C₆H₅ | 7.10-7.60 | 120.5, 124.3, 128.8, 138.1 |

| Boc-C=O | - | 155.8 |

| Val-C=O | - | 171.5 |

| Leu-C=O | - | 172.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the peptide backbone conformation and hydrogen bonding patterns.

The amide I band, primarily associated with the C=O stretching vibration (around 1630-1700 cm⁻¹), is particularly sensitive to the secondary structure of the peptide. A band around 1630-1640 cm⁻¹ is often indicative of a β-sheet or extended conformation, while a higher frequency around 1650-1660 cm⁻¹ suggests a more helical or random coil structure. In this compound, the presence of a strong amide I band in the lower frequency range would suggest a propensity for an extended or β-turn like conformation.

The amide II band (around 1510-1580 cm⁻¹), resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is also a useful diagnostic marker for peptide conformation. The position and shape of the amide II band can complement the information obtained from the amide I band.

Raman spectroscopy, which measures the inelastic scattering of light, provides information about non-polar bonds and is less susceptible to interference from water, making it suitable for studying peptides in aqueous solutions. The amide I and amide III (a complex mix of C-N stretching and N-H bending, around 1220-1300 cm⁻¹) bands in the Raman spectrum are also sensitive to the secondary structure.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for assessing the secondary structure content of peptides and proteins in solution.

The CD spectrum of a peptide is dominated by the contributions from the amide chromophores. Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, give rise to characteristic CD spectra. For a small dipeptide like this compound, the CD spectrum can reveal a preference for a particular folded conformation, such as a β-turn. A type II β-turn, for instance, typically shows a negative band around 220-230 nm and a positive band near 205 nm. The presence of such features in the CD spectrum of this dipeptide would provide strong evidence for the existence of a folded structure in solution.

X-ray Crystallography Studies of this compound and Related Peptide Systems

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state. While this represents a static picture, it offers invaluable, unambiguous information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would reveal the precise conformation of the peptide backbone, including the φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) dihedral angles for both the valine and leucine (B10760876) residues. This information would definitively establish the presence of any secondary structural elements, such as β-turns, in the solid state.

Furthermore, the crystal packing would elucidate the intermolecular hydrogen bonding network. This network is crucial for stabilizing the crystal lattice and can provide insights into how these peptide molecules might interact with each other in a more concentrated environment. The analysis of intermolecular interactions, such as N-H···O=C hydrogen bonds between adjacent peptide molecules, can reveal patterns of self-assembly.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a peptide and assess the relative stability of different conformations.

For this compound, MD simulations can be initiated from an extended or a computationally predicted folded conformation. The simulation trajectory would then reveal the conformational transitions the molecule undergoes in a simulated solvent environment. By analyzing the trajectory, one can identify the most populated conformational states and the energetic barriers between them.

MD simulations can also be used to calculate various structural parameters as a function of time, such as dihedral angles, root-mean-square deviation (RMSD) from a starting structure, and the formation and breaking of intramolecular hydrogen bonds. This allows for a detailed understanding of the flexibility of the peptide and the factors that contribute to the stability of any observed folded structures. The results from MD simulations can be directly compared with experimental data from NMR and CD spectroscopy to provide a comprehensive and validated model of the conformational behavior of this compound in solution.

Computational Chemistry and Molecular Modeling of N Boc L Valinyl L Leucinyl Anilide Interactions

Protein-Ligand Docking Studies

Protein-ligand docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a protein's active site. nih.gov This method is crucial for understanding the binding mechanism and for virtual screening of potential inhibitors.

Algorithms and Scoring Functions for Peptide-Protein Docking

A variety of algorithms are employed for protein-peptide docking, each with its own strategy for exploring the conformational space of the ligand and the protein. Common algorithms include those based on molecular mechanics force fields, which calculate the energy of different binding poses.

Scoring functions are then used to rank the generated poses, with the goal of identifying the one that best represents the actual binding mode. These functions can be classified into three main categories:

Force-Field-Based: These scoring functions use classical mechanics to estimate the binding energy, considering terms for van der Waals interactions, electrostatic interactions, and bond energies.

Empirical: These functions are derived from experimental data and use a set of weighted energy terms to predict binding affinity.

Knowledge-Based: These scoring functions are based on statistical potentials derived from the analysis of known protein-ligand complexes in the Protein Data Bank (PDB).

The selection of the appropriate algorithm and scoring function is critical for the accuracy of the docking study and often depends on the specific protein-ligand system being investigated. For instance, in the study of dipeptidyl peptidase-IV (DPPIV) inhibitors, a bioinformatics pipeline involving specific docking programs like GalaxyPepdock and HPEPDOCK was utilized to predict the binding modes of peptide candidates. mdpi.com

Prediction of Binding Modes and Identification of Interaction Hotspots

Docking studies provide detailed predictions of how a peptide inhibitor fits into the active site of a protease. This includes identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the complex. These regions of strong interaction are often referred to as "interaction hotspots."

For example, in a study of synthetic peptide inhibitors against Beta-secretase 1 (BACE1), protein-protein docking was used to identify the most promising enzyme inhibitors. nih.gov The analysis of the docking results allowed for the identification of key interacting residues and favorable binding poses, which are crucial for the design of more potent inhibitors. nih.gov Similarly, docking studies of dipeptides with protein tyrosine phosphatases PTP1B and SHP2 revealed that these small peptides could bind to allosteric sites and interact with essential residues within those sites. dovepress.com

The following table summarizes the types of interactions that can be identified through docking studies:

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |

| Hydrophobic Interactions | Occur between nonpolar side chains of amino acids and the nonpolar parts of the ligand. |

| Electrostatic Interactions | Attractive or repulsive forces between charged atoms or groups. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Molecular Dynamics Simulations of N-Boc-L-valinyl-L-leucinyl Anilide-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing researchers to observe the conformational changes and fluctuations that occur over time. These simulations are essential for understanding the stability of the binding pose predicted by docking and for exploring the flexibility of both the protein and the ligand. MD simulations are increasingly used to discover inhibitors for various diseases, including those caused by cysteine proteases. nih.govbenthamdirect.com

Role of Solvent Effects on Binding and Conformation

The solvent, typically water, plays a crucial role in molecular recognition and binding. MD simulations explicitly include solvent molecules, allowing for the investigation of their effects on the protein-ligand interaction. Water molecules can mediate interactions between the protein and the ligand, and their displacement from the binding site upon ligand binding can contribute significantly to the binding free energy. The inclusion of an explicit solvent shell is a key feature of modern MD simulations that enhances their accuracy. oup.com

Binding Free Energy Calculations for this compound-Protein Systems

Binding free energy calculations provide a quantitative measure of the affinity of a ligand for its protein target. These calculations are computationally intensive but offer valuable insights for lead optimization. Several methods are available, including alchemical free energy calculations and endpoint methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA).

Alchemical methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), calculate the free energy difference between two states by gradually "transforming" one molecule into another. nih.gov These methods are considered highly accurate. Endpoint methods, while less computationally demanding, can also provide reliable estimates of binding affinity. For example, a study on MurD ligase inhibitors used the linear interaction energy (LIE) method to calculate binding free energies, which showed excellent agreement with experimental data. researchgate.net

The following table presents a hypothetical comparison of calculated binding free energies for a series of peptide inhibitors, illustrating how these calculations can be used to rank compounds.

| Compound | Predicted Binding Free Energy (kcal/mol) | Experimental Binding Affinity (IC50, µM) |

| Inhibitor A | -9.5 | 0.5 |

| Inhibitor B | -8.2 | 2.1 |

| Inhibitor C | -7.1 | 10.5 |

Such data is invaluable for medicinal chemists to prioritize which compounds to synthesize and test experimentally. For instance, absolute binding free energy calculations for inhibitors of the MDM2 protein resulted in a mean absolute error of 1.95 kcal/mol compared to experimental values, demonstrating the predictive power of these methods. mdpi.com

Rational Design and Peptidomimetic Design Principles

The rational design of peptide-based compounds, including this compound, is a cornerstone of modern medicinal chemistry. This approach leverages an understanding of the molecular interactions between a ligand and its biological target to design more potent and selective molecules. Peptidomimetic design, a key strategy within rational design, aims to develop molecules that mimic the essential structural and functional features of a natural peptide while overcoming its inherent limitations, such as poor metabolic stability and low bioavailability.

For a compound like this compound, which possesses a dipeptide core, rational design would typically involve identifying a target enzyme or receptor where it might exhibit inhibitory or modulatory activity. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus and the anilide group on the C-terminus are synthetic modifications that already move the molecule into the realm of peptidomimetics, offering altered solubility, stability, and interaction profiles compared to a simple dipeptide.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Computational methods have become indispensable in performing these studies efficiently. For this compound, a hypothetical SAR study using computational tools would involve the systematic modification of its structure and the subsequent prediction of the effect of these changes on its binding affinity to a target protein.

Key modifications for SAR analysis would include:

Side Chain Modifications: Altering the isopropyl group of the valine residue and the isobutyl group of the leucine (B10760876) residue to explore the impact of steric bulk, hydrophobicity, and electronic properties on binding.

Backbone Modifications: Introducing changes to the peptide backbone, such as N-methylation or the incorporation of non-natural amino acids, to influence conformational flexibility and hydrogen bonding patterns.

Terminal Group Modifications: Replacing the N-terminal Boc group or the C-terminal anilide with other functionalities to probe their roles in target recognition and pharmacokinetic properties.

A computational SAR study would typically employ techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. Molecular docking would predict the binding pose and affinity of various analogs within the active site of a target protein. QSAR would then be used to build a mathematical model correlating the structural properties of the designed analogs with their predicted biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs

| Analog | Modification | Predicted Binding Affinity (-logKi) | Key Predicted Interaction |

| Parent Compound | This compound | 7.5 | Hydrophobic interactions with P1 and P2 pockets |

| Analog 1 | Valine -> Alanine | 6.2 | Reduced hydrophobic contact in P1 pocket |

| Analog 2 | Leucine -> Cyclohexylalanine | 8.1 | Enhanced hydrophobic packing in P2 pocket |

| Analog 3 | Anilide -> Benzylamide | 7.3 | Altered H-bond geometry with receptor backbone |

| Analog 4 | Boc -> Acetyl | 6.8 | Loss of key hydrophobic interactions at N-terminus |

Design of Conformationally Constrained Analogs

A significant challenge in peptide-based drug design is the inherent flexibility of the peptide backbone, which can lead to a substantial entropic penalty upon binding to a target. To overcome this, the design of conformationally constrained analogs is a widely used strategy. By restricting the conformational freedom of a molecule, it can be pre-organized into its bioactive conformation, leading to enhanced binding affinity and selectivity.

For this compound, several strategies could be employed to introduce conformational constraints:

Cyclization: The linear peptide backbone could be cyclized, for example, by forming a lactam bridge between the side chain of one amino acid and the terminal amine or carboxyl group, or by head-to-tail cyclization.

Incorporation of Constrained Amino Acids: Replacing the L-valine or L-leucine with amino acids that have restricted side-chain or backbone dihedral angles, such as N-methylated amino acids or α,α-disubstituted amino acids.

Introduction of Local Constraints: Incorporating structural motifs that induce specific secondary structures, like a beta-turn or a gamma-turn, can rigidify the molecule in a desired conformation.

Computational techniques such as molecular dynamics (MD) simulations and conformational analysis would be crucial in the design of such analogs. These methods can predict the preferred conformations of the parent molecule and its constrained analogs, helping to identify modifications that stabilize the bioactive conformation.

Table 2: Potential Strategies for Conformational Constraint of this compound

| Strategy | Specific Modification Example | Predicted Conformational Effect |

| Backbone Cyclization | Lactam bridge between a modified side chain and a terminus | Rigidifies the overall backbone, reduces conformational entropy |

| Side-Chain to Side-Chain Cyclization | Introduction of Cys residues for disulfide bridge formation | Induces a specific turn or loop structure |

| Incorporation of Proline Analogs | Replacing Leucine with a Proline or a Proline mimetic | Induces a kink in the peptide backbone, restricting rotation |

| Use of α,α-Disubstituted Amino Acids | Replacing Valine with Aib (α-aminoisobutyric acid) | Favors helical or extended conformations |

Note: This table outlines general strategies in peptidomimetic design that could be applied to the target compound.

Scientific Inquiry into this compound Remains Undocumented in Public Research

Despite a comprehensive search of available scientific literature, detailed mechanistic and biochemical studies concerning the specific chemical compound this compound are not present in publicly accessible research databases. Therefore, a thorough analysis based on the requested outline of its enzymatic interactions and modulation of biochemical pathways cannot be provided at this time.

While the structural components of this compound—a dipeptide composed of valine and leucine with a Boc-protecting group and an anilide modification—suggest its potential role as a substrate or inhibitor for certain proteases, no specific in vitro studies have been published to confirm or characterize these activities.

Proteases often exhibit specificity for particular amino acid sequences. The Val-Leu motif present in the compound is a known recognition site for several classes of proteases, including certain cathepsins and site-1 protease (S1P). uni-hohenheim.deresearchgate.net Typically, synthetic peptide derivatives like anilides or p-nitroanilides are employed as chromogenic or fluorogenic substrates in biochemical assays to measure the activity of such enzymes. nih.gov The cleavage of the anilide group by a protease would result in a detectable signal, allowing for the kinetic analysis of the enzyme.

However, without specific experimental data for this compound, any discussion on its enzyme substrate specificity, inhibition mechanisms, kinetic parameters, or effects on cellular processes would be purely speculative. The scientific community relies on published, peer-reviewed research to establish the bioactivity and mechanistic properties of chemical compounds. In the case of this compound, such documentation is currently absent from the public domain.

Therefore, the following sections of the requested article outline remain unaddressed due to the lack of available research:

Mechanistic Enzymology and Biochemical Pathway Modulation by N Boc L Valinyl L Leucinyl Anilide in Vitro Studies

Modulation of Cellular Processes via Specific Protein Interactions (In Vitro)

Further research and publication in scientific journals are required to elucidate the specific biochemical and cellular functions of N-Boc-L-valinyl-L-leucinyl anilide.

Molecular Recognition and Protein Binding Affinity of N Boc L Valinyl L Leucinyl Anilide

Characterization of Protein-Peptide Binding Thermodynamics

There is no available data from techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) that would describe the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of this compound binding to any protein target.

Identification of Specific Protein Targets and Binding Partners

No studies have been published that identify or suggest any specific protein targets or binding partners for N-Boc-L-valinyl-L-leucinyl anilide. Research efforts that typically employ methods like affinity chromatography, pull-down assays, or proteomic approaches to identify molecular interactions have not been reported for this compound.

Analysis of Intermolecular Interactions in this compound-Protein Complexes

Without identified protein targets and structural data from techniques like X-ray crystallography or NMR spectroscopy, a detailed analysis of the intermolecular forces governing its binding is not feasible. Therefore, specific details on the following are unknown:

Hydrogen Bonding Networks

The potential hydrogen bond donors (the amide N-H groups) and acceptors (the carbonyl oxygens and the anilide nitrogen) within the molecule are apparent. However, without a known protein binding partner, the specific hydrogen bonding networks that may be formed upon interaction cannot be described.

Hydrophobic Interactions

The isopropyl side chain of valine, the isobutyl side chain of leucine (B10760876), the Boc group, and the phenyl group of the anilide all present significant hydrophobic character. These groups would be expected to participate in hydrophobic interactions within a protein's binding pocket, but the nature and extent of these interactions are uncharacterized.

Electrostatic Contributions

An analysis of the electrostatic potential surface of the molecule and its contribution to binding affinity in a protein complex has not been performed or reported.

Conclusion and Future Directions in N Boc L Valinyl L Leucinyl Anilide Research

Summary of Key Academic Contributions

Currently, specific academic literature detailing the widespread application and findings related to N-Boc-L-valinyl-L-leucinyl anilide is limited. Chemical suppliers list it as a research chemical for proteomics, indicating its intended use in the study of proteins. sigmaaldrich.comglentham.com The primary academic contribution of such compounds is typically as a chromogenic or fluorogenic substrate in enzyme assays. The anilide group, upon cleavage from the peptide backbone by a protease, can be detected spectrophotometrically, allowing for the quantification of enzyme activity.

The core value of this compound lies in its potential to probe the specificity of proteases that recognize the Val-Leu sequence. For instance, cysteine proteases like cathepsins often exhibit a preference for bulky, hydrophobic residues in the S2 pocket of their active site, which would be occupied by the valine residue of this peptide. nih.govfrontiersin.org Similarly, the S1 pocket would accommodate the leucine (B10760876). Therefore, the principal academic contribution of this compound would be in the characterization of such enzymes, enabling researchers to:

Determine kinetic parameters (K_m and k_cat) of specific proteases.

Screen for inhibitors of these enzymes.

Elucidate the substrate specificity profiles of newly discovered proteases.

| Enzyme Target | Expected Kinetic Parameter | Hypothetical Value Range | Research Application |

| Cathepsin L | K_m (Michaelis constant) | 10-100 µM | Determining substrate affinity |

| Cathepsin L | k_cat (Turnover number) | 5-50 s⁻¹ | Measuring catalytic efficiency |

| Calpain | K_m (Michaelis constant) | 50-500 µM | Characterizing enzyme kinetics |

| Calpain | k_cat (Turnover number) | 1-20 s⁻¹ | Screening for potential inhibitors |

This table is illustrative and does not represent published data for this specific compound.

Unexplored Research Avenues and Methodological Advancements

The full potential of this compound remains to be unlocked, with several research avenues and methodological enhancements yet to be explored.

Unexplored Research Avenues:

Profiling in Disease Models: The activity of many proteases is dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This compound could be used to probe the activity of specific Val-Leu cleaving proteases in tissue samples or cell lysates from these disease models.

High-Throughput Screening: Its potential as a simple chromogenic substrate makes it suitable for adaptation to high-throughput screening (HTS) platforms to identify novel protease inhibitors from large chemical libraries.

Specificity Profiling of Microbial Proteases: Many pathogenic microbes secrete proteases as virulence factors. This dipeptide could be used as part of a substrate panel to characterize the specificity of these microbial enzymes, aiding in the development of anti-infective therapies. orgsyn.org

Methodological Advancements:

Development of Fluorogenic Analogs: While the anilide group provides a chromogenic signal, modifying it to a fluorogenic leaving group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a rhodamine-based molecule, would significantly increase assay sensitivity.

Incorporation into FRET Probes: The Val-Leu sequence could be incorporated into a Förster Resonance Energy Transfer (FRET) probe. In such a probe, a fluorescent donor and a quencher are placed on opposite ends of the peptide. Cleavage of the peptide by a target protease would separate the pair, resulting in a measurable increase in fluorescence.

AI-Driven Substrate Design: Machine learning and deep learning models are now being used to predict optimal protease substrates. biorxiv.org Data generated from the cleavage of this compound could be used as a data point to train these models for designing more efficient and selective substrates for specific proteases.

Broader Implications for Peptide and Peptidomimetic Science

The study of simple, well-defined peptide substrates like this compound has broader implications for the fields of peptide and peptidomimetic science.

Understanding Enzyme-Substrate Interactions: Detailed kinetic analysis of how proteases process this and similar peptides provides fundamental insights into the molecular interactions that govern substrate recognition and catalysis. This knowledge is crucial for understanding the biological roles of proteases. hzdr.de

Foundation for Peptidomimetic Inhibitor Design: Understanding which amino acid sequences are preferred by a target protease is the first step in designing potent and selective inhibitors. The Val-Leu motif, if identified as a key recognition sequence by a disease-relevant protease, can serve as the backbone for developing peptidomimetics—non-peptide molecules that mimic the structure and function of peptides but with improved stability and bioavailability. nih.gov

Advancement of Diagnostic Tools: The development of highly specific peptide substrates for proteases that are biomarkers for disease can lead to novel diagnostic assays. For example, a substrate that is selectively cleaved by a cancer-specific protease could be used to detect the presence of that cancer from a blood sample or to image tumors in vivo.

Q & A

Basic Research Questions

Q. How is N-Boc-L-valinyl-L-leucinyl Anilide synthesized, and what are the critical parameters for ensuring high purity?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include Boc (tert-butoxycarbonyl) protection of the valine residue, coupling with leucine-anilide using activating agents like HOBt/DCC, and purification via reverse-phase HPLC. Critical parameters include maintaining anhydrous conditions, precise stoichiometry of coupling reagents, and monitoring reaction progress via TLC or LC-MS to avoid side products like dipeptide deletions or racemization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of techniques:

- LC-MS : To confirm molecular weight and detect impurities.

- NMR (¹H and ¹³C) : For structural validation, focusing on amide proton signals (δ 6.5–8.5 ppm) and Boc-group tert-butyl peaks (δ 1.4 ppm).

- FT-IR : To identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the anilide group).

- HPLC with UV detection (λ = 220 nm for peptide bonds) to assess purity (>95% required for research-grade material) .

Q. How does the Boc-protecting group influence the compound’s stability during storage?

- Methodological Answer : The Boc group enhances stability by shielding the amine from nucleophilic attack and oxidation. Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Degradation is monitored via periodic LC-MS; if deprotection occurs (evidenced by tert-butyl loss in MS), repurification via silica gel chromatography (hexane/ethyl acetate gradient) is advised .

Advanced Research Questions

Q. How can structural variations in this compound (e.g., substituting leucine with isoleucine) affect its efficacy in peptide chain elongation?

- Methodological Answer : Substitutions alter steric hindrance and hydrophobicity. For example, replacing leucine (branched β-carbon) with isoleucine increases steric bulk, potentially slowing coupling kinetics. To evaluate, perform comparative kinetic studies using Fmoc/t-Bu SPPS with real-time monitoring via ninhydrin tests. Optimize coupling times and reagent concentrations (e.g., 2–4 eq. HATU) to mitigate low coupling yields .

Q. What experimental strategies resolve contradictory data in studies involving this compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Contradictions often arise from solvent choice or Boc-deprotection protocols. Design a controlled matrix:

- Test stability in TFA (typical for Boc removal) vs. HCl/dioxane.

- Use LC-MS to quantify degradation products (e.g., free valine-leucine anilide).

- Apply Arrhenius kinetics (e.g., 25–50°C) to model decomposition rates. Statistical analysis (ANOVA) identifies significant variables (pH, temperature) .

Q. How can C-H activation methodologies be applied to modify this compound for targeted peptide-drug conjugates?

- Methodological Answer : Palladium-catalyzed ortho-arylation introduces aromatic groups to the anilide moiety. Optimize conditions:

- Use Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and aryl iodides in DMF at 120°C.

- Monitor regioselectivity via ¹H NMR (new aromatic protons at δ 7.0–7.8 ppm).

- Post-functionalization, validate bioactivity via SPR or cell-based assays to assess binding affinity changes .

Q. What are the best practices for integrating this compound into multistep peptide assemblies while minimizing epimerization?

- Methodological Answer : To prevent racemization:

- Use low-temperature (0–4°C) coupling with HOBt/DIC activation.

- Limit reaction times (<2 hours) and avoid polar aprotic solvents like DMF if possible.

- Employ CD spectroscopy post-synthesis to detect chiral integrity loss (ellipticity shifts at ~200–220 nm) .

Q. How do solvent polarity and temperature impact the compound’s degradation pathways during long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots in DMSO, DMF, and acetonitrile at 4°C, 25°C, and 40°C.

- Analyze monthly via LC-MS for hydrolysis (Boc removal) or oxidation (mass shifts +16 or +32 Da).

- Derive shelf-life predictions using Q10 temperature coefficient models (e.g., 2–3-fold rate increase per 10°C rise) .

Methodological Frameworks

- Experimental Design : Align with NIH preclinical guidelines for reproducibility: document batch-specific purity, solvent lot numbers, and environmental controls (humidity, light exposure) .

- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, ensuring questions address gaps in peptide coupling efficiency or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.